molecular formula C21H29N3O2 B2621096 4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 439111-58-7

4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2621096
CAS No.: 439111-58-7
M. Wt: 355.482
InChI Key: FFQUGKODFLKACA-UHFFFAOYSA-N
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Description

4-(4-tert-Butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring a 4-tert-butylbenzoyl substituent at the pyrrole ring and a 3-(dimethylamino)propyl side chain. Its molecular formula is C₂₂H₂₆N₄O₂, with a molecular weight of 378.48 g/mol .

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-21(2,3)17-9-7-15(8-10-17)19(25)16-13-18(23-14-16)20(26)22-11-6-12-24(4)5/h7-10,13-14,23H,6,11-12H2,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQUGKODFLKACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide typically involves a multi-step process. One common approach starts with the preparation of the pyrrole core, followed by the introduction of the tert-butylbenzoyl group and the dimethylamino propyl side chain. The reaction conditions often involve the use of strong bases, such as sodium hydride, and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide may exhibit significant anticancer properties. For instance, studies have shown that pyrrole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The compound's structural features may enhance its interaction with biological targets involved in tumor progression and survival .

Photostability and UV Absorption

The compound's structure allows it to function effectively as a photostabilizer in polymers. Its ability to absorb UV light makes it suitable for applications in coatings and plastics, where protection from UV degradation is crucial. This property is essential for extending the lifespan of materials used in outdoor environments .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in various cancer cell lines; potential therapeutic agent
PhotostabilityActs as a UV absorber, enhancing the durability of materials
Drug DevelopmentUsed as a scaffold for designing new pharmaceuticals

Case Studies

  • Anticancer Evaluation : A study evaluated the cytotoxic effects of various pyrrole derivatives, including this compound against human colon cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .
  • Material Stability : In another study, the compound was incorporated into polymer matrices to assess its effectiveness as a UV stabilizer. The results demonstrated improved photostability compared to control samples without the compound, highlighting its utility in enhancing material longevity .

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in cell growth or apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogs:

Compound Name Substituent (R) Side Chain Molecular Weight (g/mol) Key Properties/Applications Reference
4-(4-tert-Butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide 4-tert-butylbenzoyl 3-(dimethylamino)propyl 378.48 High lipophilicity, DNA binding
N-[3-(Dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide 2-fluorobenzoyl 3-(dimethylamino)propyl 317.36 Enhanced solubility, antimicrobial
4-(Cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide cyclopropylcarbonyl 3-(dimethylamino)propyl 263.34 Compact structure, metabolic stability
4-(4-Fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide 4-fluorobenzoyl 3-(imidazol-1-yl)propyl - Hydrogen bonding, kinase inhibition
MGB30 4-stilbenecarboxamido Modified pyrrole-pyrrole linker - DNA minor groove binding, antiamoebic

Key Findings:

Substituent Effects on Lipophilicity and Bioactivity: The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to fluorinated (e.g., 2- or 4-fluorobenzoyl) or methoxy-substituted analogs . This may enhance target binding in hydrophobic pockets but reduce aqueous solubility, necessitating formulation optimization.

Side Chain Modifications: The 3-(dimethylamino)propyl chain in the target compound offers moderate basicity (pKa ~8–9), aiding solubility in acidic environments. In contrast, imidazole-containing side chains () introduce hydrogen-bonding capabilities, which may improve interactions with polar residues in enzyme active sites .

Therapeutic Implications: The target compound’s tert-butyl group may confer in vivo stability against metabolic degradation compared to fluorinated analogs, as seen in studies on DNA minor groove binders (e.g., MGB30 in ) . Fluorobenzoyl derivatives () show promise in antimicrobial applications due to improved solubility and target penetration .

Research and Development Insights

  • Synthetic Accessibility : The target compound’s tert-butylbenzoyl group may complicate synthesis due to steric hindrance, as reflected in lower yields (e.g., 48% for MGB30 in ) compared to simpler acyl derivatives .
  • Solubility Challenges: While the dimethylamino group enhances solubility, the tert-butylbenzoyl moiety may necessitate prodrug strategies or nanoparticle formulations for optimal bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, the pyrrole core can be synthesized via Knorr-type reactions, followed by acylation with 4-tert-butylbenzoyl chloride. The dimethylaminopropyl side chain is typically introduced via nucleophilic substitution or amide coupling. Reaction optimization often requires anhydrous conditions, catalysts like DCC (dicyclohexylcarbodiimide), and inert atmospheres to prevent decomposition. Yields can vary (e.g., 45–62% for similar compounds), necessitating purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Assess purity (≥98% threshold recommended) using reverse-phase columns and UV detection .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed m/z 408.2273 vs. calculated 408.2097 for analogous pyrrolidinones) .
  • Melting Point Analysis : Compare experimental values (e.g., 263–265°C) with literature to detect impurities .

Q. What solvents and conditions are optimal for stabilizing this compound during storage?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials. Use anhydrous DMSO or DMF for solubility in biological assays. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Test compound efficacy at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay Validation : Use positive/negative controls (e.g., kinase inhibitors for enzyme assays) to confirm experimental conditions.
  • Statistical DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., pH, temperature) causing discrepancies .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states for acylation or nucleophilic substitution.
  • Reaction Path Search : Combine cheminformatics tools (e.g., ICReDD’s algorithms) to simulate reaction pathways and optimize conditions computationally before lab validation .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Systematically alter the pyrrole carboxamide or tert-butylbenzoyl groups.
  • Biological Screening : Test derivatives against target proteins (e.g., kinases) using SPR (Surface Plasmon Resonance) or fluorescence polarization assays.
  • Data Clustering : Apply PCA (Principal Component Analysis) to correlate structural features (e.g., logP, H-bond donors) with activity .

Experimental Design & Optimization

Q. What statistical methods improve reaction yield and reproducibility?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Optimize variables (temperature, catalyst loading) using central composite designs.
  • Taguchi Arrays : Identify critical factors (e.g., solvent polarity) with minimal experimental runs .

Q. How to troubleshoot low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Activation Check : Verify carbodiimide crosslinkers (e.g., DCC) are fresh; consider additives like HOBt to suppress racemization.
  • Heterogeneous Catalysis : Test immobilized catalysts (e.g., Si-Trisamine) to enhance coupling efficiency .

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